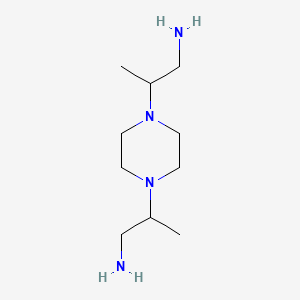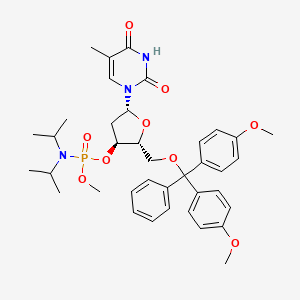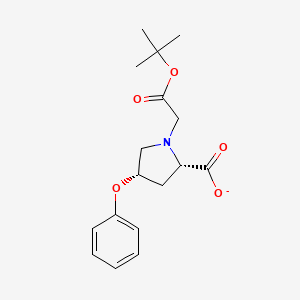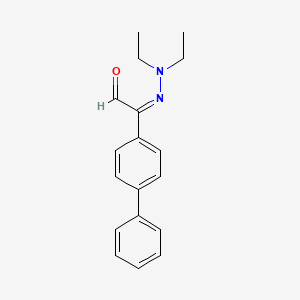
Glyoxal,biphenylyl-,diethyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyoxal, biphenylyl-, diethyl hydrazone is a chemical compound with the molecular formula C18H20N2O. It is also known by its systematic name, α-(Diethylhydrazono)-4’-phenylacetophenone. This compound is a derivative of glyoxal, which is the simplest dialdehyde, and it features a biphenyl group along with a diethyl hydrazone moiety. Glyoxal, biphenylyl-, diethyl hydrazone is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal, biphenylyl-, diethyl hydrazone typically involves the reaction of glyoxal with biphenyl and diethyl hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Glyoxal reacts with biphenyl to form an intermediate compound.
Step 2: The intermediate compound then reacts with diethyl hydrazine to form glyoxal, biphenylyl-, diethyl hydrazone.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of glyoxal, biphenylyl-, diethyl hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
Glyoxal, biphenylyl-, diethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Oxidized products include oxides and carboxylic acids.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted biphenyl derivatives are formed.
科学的研究の応用
Glyoxal, biphenylyl-, diethyl hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of glyoxal, biphenylyl-, diethyl hydrazone involves its interaction with molecular targets and pathways. The compound can form hydrazone bonds with aldehydes and ketones, leading to the formation of stable hydrazone derivatives. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
Glyoxal bis-hydrazones: These compounds have similar structures but differ in the substituents on the hydrazone moiety.
Biphenyl derivatives: Compounds with biphenyl groups and different functional groups.
Uniqueness
Glyoxal, biphenylyl-, diethyl hydrazone is unique due to its specific combination of glyoxal, biphenyl, and diethyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(2Z)-2-(diethylhydrazinylidene)-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)19-18(14-21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-18+ |
InChIキー |
DSVLFOBRKYHUCT-VHEBQXMUSA-N |
異性体SMILES |
CCN(CC)/N=C(\C=O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)N=C(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



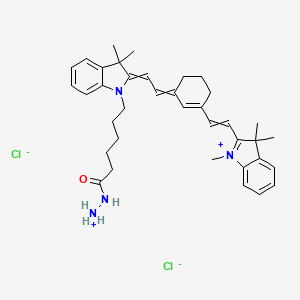
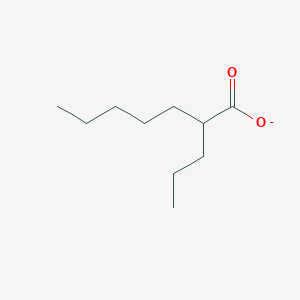

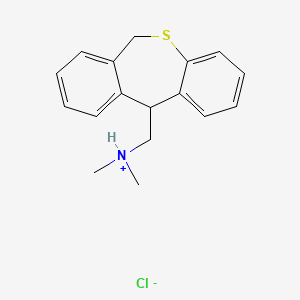
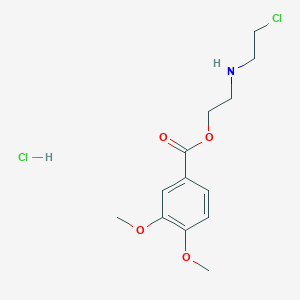
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
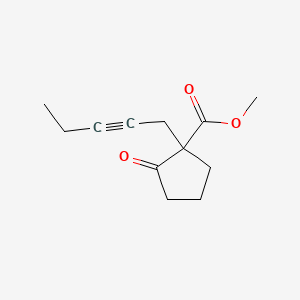
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
